MFCD07189609

Beschreibung

MFCD07189609 is a chemical compound cataloged under the Molecular Design Limited (MDL) numbering system, commonly used in coordination chemistry and catalysis. Such ligands often exhibit unique electronic and steric properties, enabling selective catalytic transformations in organic synthesis.

Key inferred properties (based on analogous compounds in the evidence):

- Molecular formula: Likely involves a combination of phosphorus, carbon, and hydrogen (e.g., CₙHₘP).

- Coordination behavior: Expected to bind transition metals (e.g., palladium, platinum) via phosphine and alkene moieties, facilitating catalytic cycles .

- Applications: Potential use in cross-coupling reactions, hydrogenation, or asymmetric catalysis.

Eigenschaften

IUPAC Name |

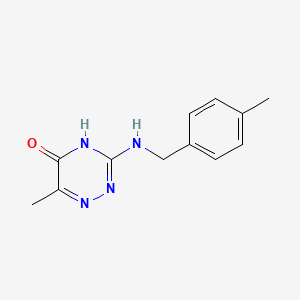

6-methyl-3-[(4-methylphenyl)methylamino]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-8-3-5-10(6-4-8)7-13-12-14-11(17)9(2)15-16-12/h3-6H,7H2,1-2H3,(H2,13,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVNGPDFDGOMFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=NN=C(C(=O)N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD07189609 involves several steps, including the selection of appropriate starting materials and reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common synthetic routes include:

Step 1: Selection of starting materials and preparation of intermediates.

Step 2: Application of specific reaction conditions, such as temperature, pressure, and catalysts, to facilitate the desired chemical transformations.

Step 3: Purification and isolation of the final product.

Industrial Production Methods

In industrial settings, the production of MFCD07189609 is scaled up to meet the demand for large quantities. This involves optimizing the reaction conditions and using advanced equipment to ensure high yield and purity. Key steps in industrial production include:

Optimization of reaction conditions: Ensuring the reaction proceeds efficiently and safely.

Use of advanced equipment: Employing reactors, distillation columns, and other equipment to facilitate large-scale production.

Quality control: Implementing rigorous quality control measures to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD07189609 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form new products.

Reduction: Reduction reactions can convert MFCD07189609 into different chemical species.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving MFCD07189609 typically require specific reagents and conditions, such as:

Oxidizing agents: Used in oxidation reactions to convert the compound into oxidized products.

Reducing agents: Employed in reduction reactions to achieve the desired chemical transformations.

Catalysts: Often used to enhance the reaction rate and selectivity.

Major Products Formed

The major products formed from the reactions of MFCD07189609 depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

MFCD07189609 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biological studies to investigate its effects on cellular processes and pathways.

Medicine: Explored for its potential therapeutic applications

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares MFCD07189609 with structurally or functionally related compounds, leveraging data from studies on analogous ligands and catalysts.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Complexity: MFCD07189609 likely has a more complex architecture than CAS 1761-61-1 (a brominated aromatic compound) or CAS 866607-09-2 (a boron-containing ester). Its hybrid phosphine-alkene design enables simultaneous σ-donation (via phosphorus) and π-backbonding (via alkene), enhancing catalytic activity . In contrast, CAS 56469-02-4 (a hydroxyisoquinolone derivative) lacks metal-binding sites, limiting its utility in catalysis .

Functional Versatility: MFCD07189609’s dual functionality outperforms simpler ligands like triphenylphosphine (PPh₃), which lacks π-accepting capacity. This property is critical in stabilizing electron-deficient metal centers during catalysis .

Synthetic Accessibility :

- MFCD07189609’s synthesis likely requires multistep procedures (e.g., phosphine alkylation followed by alkene incorporation), comparable to the A-FGO-catalyzed reactions for CAS 1761-61-1 .

- CAS 56469-02-4 is synthesized via straightforward alkylation, but its simplicity limits its scope .

Thermodynamic Stability :

- Phosphine-alkene ligands like MFCD07189609 exhibit higher thermal stability than boron-based compounds (e.g., CAS 866607-09-2), which may degrade under harsh conditions .

Research Implications and Limitations

- Advantages of MFCD07189609: Enables precise control over metal coordination geometry. Enhances catalytic turnover in stereoselective reactions.

- Limitations: Synthesis complexity may hinder large-scale production. Limited solubility in polar solvents compared to CAS 866607-09-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.